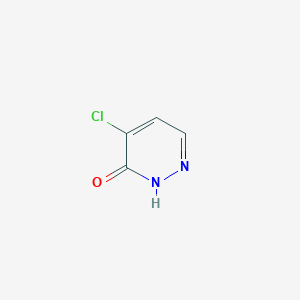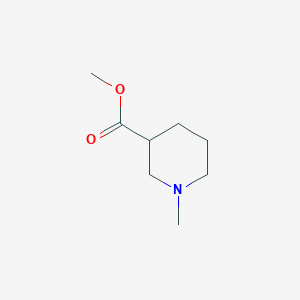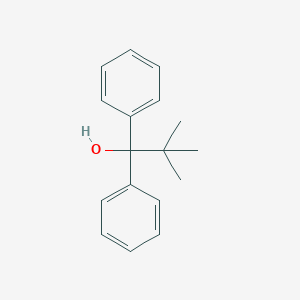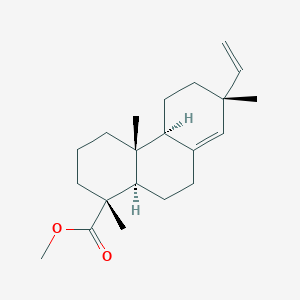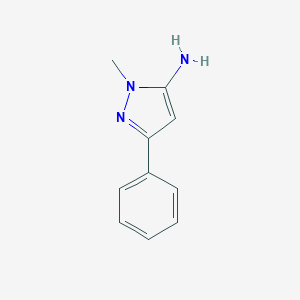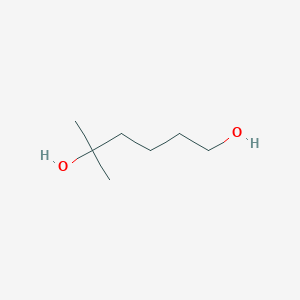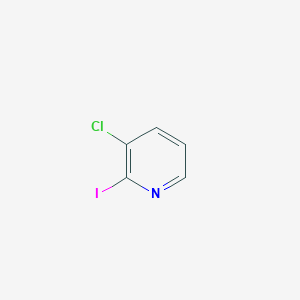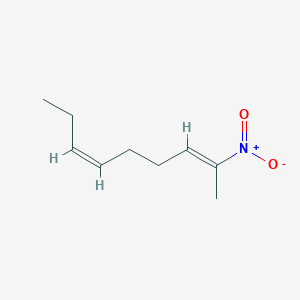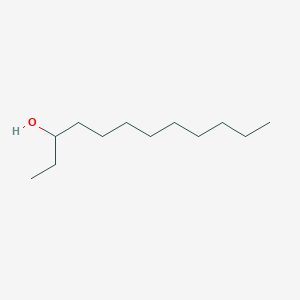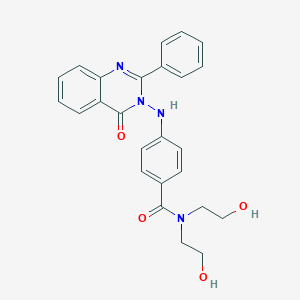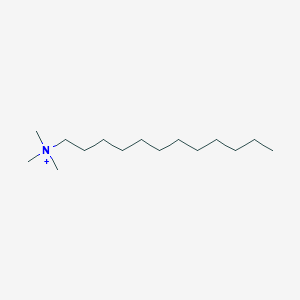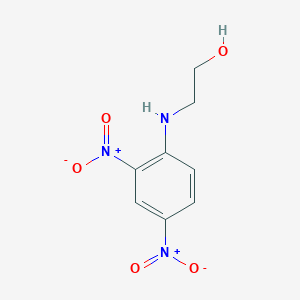
2-(3-Iodophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Iodophenoxy)acetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 2-(3-Iodophenoxy)acetic acid, they do provide insights into the reactivity and utility of structurally related compounds.
Synthesis Analysis
The first paper discusses the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid. The synthesis involves cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of derivatives of 2-(3-Iodophenoxy)acetic acid, considering the similarity in the functional groups present.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3-Iodophenoxy)acetic acid was confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry in the first paper . These techniques are crucial for determining the structure of organic compounds and would be similarly used to analyze the structure of 2-(3-Iodophenoxy)acetic acid.
Chemical Reactions Analysis
The second paper provides an example of a chemical reaction using a compound with a similar structure, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, which was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This illustrates the potential reactivity of iodophenoxy acetic acid derivatives in oxidative reactions, which could be relevant for 2-(3-Iodophenoxy)acetic acid as well.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 2-(3-Iodophenoxy)acetic acid are not directly discussed in the provided papers, the antimicrobial activity of related compounds suggests that 2-(3-Iodophenoxy)acetic acid may also possess biological activity . The ease of separation of the catalyst in the second paper also indicates that derivatives of iodophenoxy acetic acid can be designed to have desirable physical properties for synthetic applications .
Safety And Hazards
The safety information for “2-(3-Iodophenoxy)acetic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .
properties
IUPAC Name |
2-(3-iodophenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRPPVPTWVSFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879341 |
Source


|
| Record name | M-IODOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenoxy)acetic acid | |
CAS RN |
1878-93-9 |
Source


|
| Record name | 2-(3-Iodophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | M-IODOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


